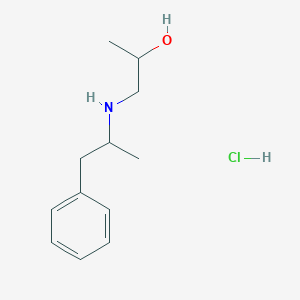
1-(1-Phenylpropan-2-ylamino)propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylpropan-2-ylamino)propan-2-ol;hydrochloride is a chemical compound with a molecular formula of C12H20ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group attached to a propanol backbone, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-(1-Phenylpropan-2-ylamino)propan-2-ol;hydrochloride involves several steps. One common method includes the reaction of 1-phenylpropan-2-one with an amine, followed by reduction to form the desired product. Industrial production methods often utilize catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(1-Phenylpropan-2-ylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or amines.
Scientific Research Applications
1-(1-Phenylpropan-2-ylamino)propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs or treatments for certain conditions.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(1-Phenylpropan-2-ylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
1-(1-Phenylpropan-2-ylamino)propan-2-ol;hydrochloride can be compared with other similar compounds, such as:
1-Phenyl-2-propanol: Similar in structure but lacks the amino group.
Phenylacetone: A precursor in the synthesis of the compound, with different functional groups.
Propranolol Hydrochloride: A beta-blocker with a similar backbone but different pharmacological properties
Properties
CAS No. |
61996-85-8 |
|---|---|
Molecular Formula |
C12H20ClNO |
Molecular Weight |
229.74 g/mol |
IUPAC Name |
1-(1-phenylpropan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(13-9-11(2)14)8-12-6-4-3-5-7-12;/h3-7,10-11,13-14H,8-9H2,1-2H3;1H |
InChI Key |
QNZJQJHQNCJVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC(C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


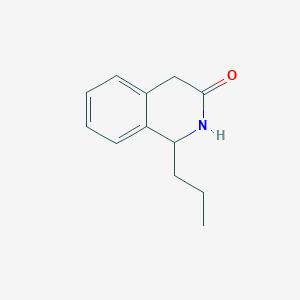
![2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide](/img/structure/B14563625.png)
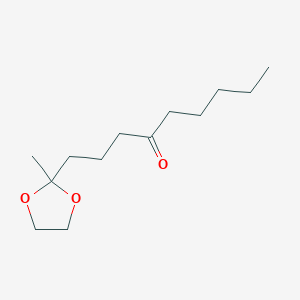
![4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione](/img/structure/B14563628.png)
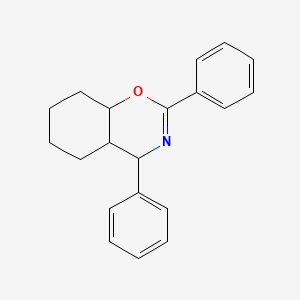
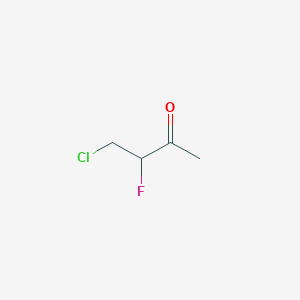
![4-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14563654.png)
![7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine](/img/structure/B14563663.png)
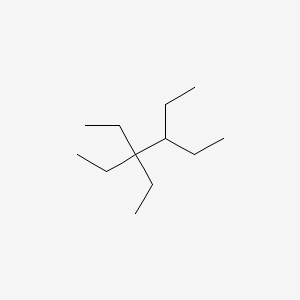
![2,2'-[(E)-Diazenediyl]bis(2-methylbutanamide)](/img/structure/B14563683.png)
![3-[Methoxy(methyl)phosphoryl]propane-1,1-diyl diacetate](/img/structure/B14563691.png)
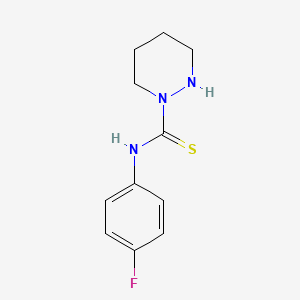
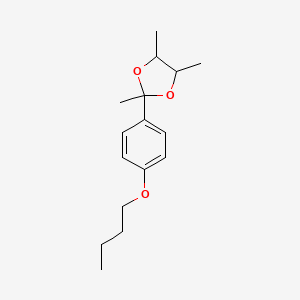
![Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14563722.png)
